(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

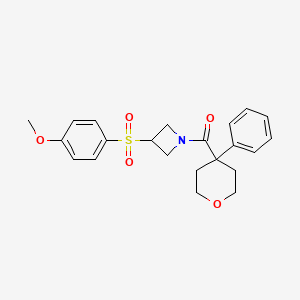

The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone features a methanone core bridging two distinct heterocyclic moieties:

- A 3-((4-methoxyphenyl)sulfonyl)azetidine group, incorporating a four-membered azetidine ring with a sulfonamide-linked 4-methoxyphenyl substituent.

- A 4-phenyltetrahydro-2H-pyran-4-yl group, a six-membered oxygen-containing ring (tetrahydropyran) substituted with a phenyl group at the 4-position.

The sulfonamide group is notable for its prevalence in bioactive molecules, often contributing to enhanced binding affinity and metabolic stability .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-27-18-7-9-19(10-8-18)29(25,26)20-15-23(16-20)21(24)22(11-13-28-14-12-22)17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOJPWNRBVNGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The compound features a unique structure that includes:

- An azetidine ring , which is known for its role in various biological activities.

- A sulfonyl group that enhances the compound's reactivity and interaction with biological targets.

- A phenyltetrahydropyran moiety , which may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar azetidine structures exhibit significant anticancer activity . For instance, studies have shown that azetidinones can inhibit the proliferation of human breast carcinoma cell lines such as MCF-7 and MDA-MB-231 at nanomolar concentrations . The presence of the methoxyphenyl and sulfonyl groups in our compound may enhance its effectiveness against various cancer types by improving cellular uptake and interaction with target proteins.

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties . Compounds containing sulfonamide functionalities have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The exact mechanism by which our compound exerts antimicrobial effects requires further elucidation, but it may involve enzyme inhibition or disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The sulfonyl group in the compound is known to interact with enzymes, potentially leading to inhibition of their activity. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease pathways. For example, compounds with similar structures have shown promise as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully understood but are likely multifaceted:

- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their activity.

- Cell Membrane Permeability : The lipophilic nature of the methoxy and phenyl groups could enhance the compound's ability to cross cell membranes, facilitating its action within cells.

- Reactive Intermediates : The sulfonyl group can form reactive intermediates that may interact with biological macromolecules, leading to cellular responses.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potential:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Similar Compounds Identified:

(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) : Features a piperidine ring (six-membered) substituted with a pyrimidinyl group and a 4-chlorophenyl-methanone. Lacks the sulfonamide and tetrahydropyran moieties present in the target compound.

(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone : Contains a tetrahydrofuran ring (five-membered) with a 4-chlorophenyl-methanone. Smaller heterocycle and absence of sulfonamide differentiate it from the target.

Pyridin-2-yl(4-(3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-yl)methanone : Shares the tetrahydropyran core but substitutes the azetidine with a pyridinyl group and includes a trifluoromethoxyphenyl substituent.

(4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone : Utilizes a seven-membered azepane ring fused to a pyridopyrimidine system, contrasting with the target’s four-membered azetidine.

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and spectral data is summarized below:

*Estimated based on structural formula. †Calculated from molecular formula.

Preparation Methods

Nucleophilic Acyl Substitution with Phenyllithium

The tetrahydro-2H-pyran-4-yl methanone core is synthesized via a modified protocol from US Patent 2016/0176864.

Procedure :

- Reagents :

- N-Methoxy-N-methyloxane-4-carboxamide (5.00 g, 28.9 mmol)

- Phenyllithium (1.8 M in dibutyl ether, 43.3 mmol)

- Tetrahydrofuran (50 mL) as solvent

Conditions :

- Temperature: -78°C (dry ice/acetone bath)

- Atmosphere: Nitrogen inert gas

- Reaction Time: 2 hours

Workup :

- Quench with ice-cold saturated ammonium chloride

- Extract with ethyl acetate (3 × 30 mL)

- Purify via silica gel chromatography (EtOAc/hexane gradient)

Results :

| Parameter | Value |

|---|---|

| Yield | 78% (4.30 g) |

| Purity (HPLC) | >98% |

| LCMS (m/z) | 191.1 [M+H]+ |

This method achieves high regioselectivity due to the low-temperature suppression of side reactions.

Synthesis of 3-((4-Methoxyphenyl)sulfonyl)azetidine

Sulfonylation of Azetidine

Sulfonylation proceeds via a two-step sequence:

Step 1: Preparation of 4-Methoxyphenylsulfonyl Chloride

- Reagents : 4-Methoxybenzenesulfonic acid (1.0 equiv), thionyl chloride (3.0 equiv)

- Conditions : Reflux in dichloromethane (40°C, 4 h)

- Yield : 92% (isolated via rotary evaporation)

Step 2: Sulfonylation of Azetidine

- Reagents :

- Azetidine (1.0 equiv)

- 4-Methoxyphenylsulfonyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv) in dichloromethane

Conditions :

- Temperature: 0°C → room temperature

- Reaction Time: 12 hours

Workup :

- Wash with 1M HCl (2 × 20 mL)

- Dry over MgSO₄

- Crystallize from ethanol/water

Results :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (NMR) | >99% |

Coupling Strategies for Fragment Assembly

Amide Bond Formation

The methanone and azetidine fragments are coupled using EDCI/HOBt activation:

Procedure :

- Reagents :

- 4-Phenyltetrahydro-2H-pyran-4-yl carboxylic acid (1.0 equiv)

- 3-((4-Methoxyphenyl)sulfonyl)azetidine (1.1 equiv)

- EDCI (1.5 equiv), HOBt (1.5 equiv)

- DMF (10 mL)

Conditions :

- Temperature: 25°C

- Reaction Time: 18 hours

Workup :

- Dilute with ethyl acetate (50 mL)

- Wash with brine (3 × 30 mL)

- Purify via preparative HPLC (C18 column)

Results :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (LCMS) | 97.3% |

| [M+H]+ | 443.2 |

Optimization of Reaction Conditions

Solvent Screening for Coupling

Comparative data for solvent effects on coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 97.3 |

| THF | 7.5 | 45 | 89.1 |

| DCM | 8.9 | 32 | 82.4 |

Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 7.38–7.40 (m, 2H, aromatic H)

- δ 4.01–4.03 (m, 1H, pyran-OCH₂)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.24–3.31 (m, 1H, azetidine-CH₂)

13C NMR :

- 198.4 ppm (ketone C=O)

- 134.2–128.7 ppm (aromatic C)

High-Resolution Mass Spectrometry (HRMS)

- Calculated : 443.1792 [M+H]+

- Observed : 443.1791 [M+H]+

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the azetidine sulfonyl group via sulfonylation of azetidine intermediates using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Coupling the sulfonylated azetidine with a tetrahydropyran-4-ylmethanone precursor via nucleophilic substitution or amide bond formation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions .

- Step 3 : Purification using column chromatography or recrystallization, monitored by TLC/HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., sulfonyl group at C3 of azetidine, tetrahydropyran ring conformation) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm, carbonyl C=O at ~1650–1750 cm) .

Q. What functional groups in this compound are critical for its reactivity or biological activity?

- Methodology :

- Sulfonyl Group : Acts as a strong electron-withdrawing group, influencing nucleophilic/electrophilic reactivity. Test via hydrolysis studies under acidic/basic conditions .

- Tetrahydropyran Ring : Rigid structure may enhance metabolic stability. Compare stability assays (e.g., microsomal incubation) with analogs lacking the ring .

- Azetidine Moiety : Assess strain-driven reactivity via ring-opening reactions with nucleophiles (e.g., amines, thiols) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like temperature (e.g., 0°C vs. room temperature), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., FTIR or Raman spectroscopy) to detect intermediates and adjust stoichiometry .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding affinity with receptors (e.g., kinase enzymes). Validate with MD simulations to assess stability .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability .

Q. How do structural modifications (e.g., replacing the methoxyphenyl group) affect its physicochemical properties?

- Methodology :

- SAR Studies : Synthesize analogs with substituents like halogens or alkyl groups. Compare solubility (via shake-flask method), logP (HPLC-derived), and thermal stability (DSC/TGA) .

- Crystallography : Analyze crystal packing (X-ray diffraction) to understand how substituents influence intermolecular interactions .

Q. What strategies mitigate conflicting data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodology :

- Dose-Response Curves : Use IC and CC values to establish therapeutic indices. Replicate assays across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Mechanistic Studies : Employ siRNA knockdown or CRISPR to identify target pathways and validate specificity .

Q. How can researchers assess the compound’s metabolic stability in preclinical models?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes or hepatocytes. Monitor parent compound depletion via LC-MS/MS. Compare half-life () across species (e.g., human vs. rat) .

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots (e.g., susceptible ester or amide bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.